3-[(Tetrahydro-2H-pyran-4-yl)methoxy]isonicotinic acid
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Overview
Description
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]isonicotinic acid is a chemical compound with the molecular formula C12H15NO4 It is characterized by the presence of a tetrahydropyran ring attached to an isonicotinic acid moiety via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]isonicotinic acid typically involves the reaction of isonicotinic acid with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as p-toluenesulfonic acid in a solvent like dichloromethane at ambient temperature . The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]isonicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrahydropyran ring and isonicotinic acid moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar tetrahydropyran ring structure.
2-Methoxy-3,4-dihydro-2H-pyran: Another compound with a methoxy group attached to the tetrahydropyran ring.
Uniqueness
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]isonicotinic acid is unique due to the presence of both the tetrahydropyran ring and the isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(oxan-4-ylmethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)10-1-4-13-7-11(10)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZMAVUPRBUIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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